molecular formula C16H12ClN3OS B1270250 [4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 196877-94-8

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No.: B1270250
CAS No.: 196877-94-8
M. Wt: 329.8 g/mol
InChI Key: LFUAJHRRAYJVBI-UHFFFAOYSA-N
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Description

[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](phenyl)methanone is a useful research compound. Its molecular formula is C16H12ClN3OS and its molecular weight is 329.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectral Characterization : The compound is synthesized and characterized using various methods like UV, IR, NMR, and mass spectrometry. Structural optimization and vibrational spectra interpretation are performed using density functional theory (DFT) calculations. This process includes studying equilibrium geometry, bonding features, harmonic vibrational wave numbers, and analyzing structural changes due to the substitution of electron-withdrawing groups (Shahana & Yardily, 2020).

  • Molecular Docking Studies : Molecular docking studies using Hex 8.0 software help in understanding the antibacterial activity of the compound. These studies involve analyzing the thermodynamic stability in the ground state and reactivity in the excited state (Shahana & Yardily, 2020).

Antimicrobial Activity

  • Antibacterial Activity : This compound shows promising antibacterial activity. It has been tested against various Gram-positive and Gram-negative bacteria, and fungal strains, demonstrating moderate to high antimicrobial activity. Computational studies using DFT calculations help in evaluating thermodynamic parameters, further confirming its potential as an antimicrobial agent (Kubba & Rahim, 2018).

Antitumor and Antiinflammatory Activity

  • Potential Anticancer Properties : The compound has been explored for its potential anticancer properties. It's shown inhibitory effects on the growth of various cancer cell lines, indicating its potential as a drug lead for anticancer therapy (Butler, Wise, & Dewald, 1984).

  • Antiinflammatory Activity : Synthesis and structural analysis of related compounds have shown significant antiinflammatory activity, potentially through the inhibition of certain cytokines or enzymes involved in inflammatory processes (Ottosen et al., 2003).

Other Applications

  • Role in Crystal Packing and Structure Analysis : The compound and its derivatives play a role in crystal packing analysis, contributing to the understanding of non-covalent interactions in supramolecular architectures. This is crucial for drug design and material science applications (Sharma et al., 2019).

  • Inhibitory Activity in Cancer Cells : Certain derivatives of this compound, like 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, have demonstrated growth inhibitory activity in cancer cells, indicating their potential in cancer treatment (Lefranc et al., 2013).

Properties

IUPAC Name

[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c17-11-6-8-12(9-7-11)19-16-20-15(18)14(22-16)13(21)10-4-2-1-3-5-10/h1-9H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUAJHRRAYJVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363314
Record name 7N-737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196877-94-8
Record name 7N-737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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